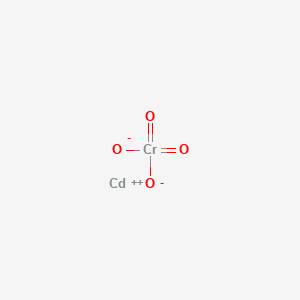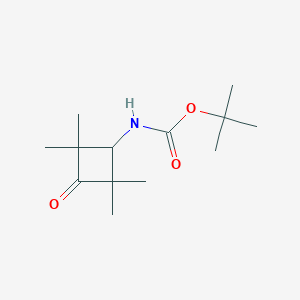
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Overview
Description
Tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate, also known as tBOC, is a carbamate derivative that has found widespread use in the field of organic chemistry. It is primarily used as a protecting group for amines, protecting them from unwanted reactions during synthetic procedures.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
One of the primary applications of tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is in the realm of organic synthesis, where it serves as a key intermediate. For instance, it has been used in the preparation of Boc-protected 1-(3-oxocyclobutyl) ureas through a one-step Curtius rearrangement. This process involves a nucleophilic addition of the in situ generated tert-butyl carbamate to an isocyanate intermediate, highlighting its utility in synthesizing compounds with potential biological activities, such as agonists of metabotropic glutamate receptor 5 (Sun et al., 2014).
Intermediate for Nucleotide Analogues
Additionally, tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in confirming the relative substitution of the cyclopentane ring in these intermediates is pivotal for the synthesis of these nucleotide analogues, which are important in the study of genetic materials and potential therapeutic agents (Ober et al., 2004).
Catalysis and Reaction Mechanisms
The compound is also involved in catalysis and reaction mechanism studies. For example, it has been used to study the metalation and alkylation reactions between silicon and nitrogen in α-alkyl-α-aminosilanes. This research sheds light on the compound's ability to undergo efficient reactions with a variety of electrophiles, providing insights into its versatility in synthetic chemistry (Sieburth et al., 1996).
Environmental Applications
Moreover, the compound has been employed in environmental chemistry applications, such as the cyclizative atmospheric CO2 fixation by unsaturated amines. This process leads to the formation of cyclic carbamates, demonstrating the compound's potential in contributing to carbon capture and utilization strategies (Takeda et al., 2012).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8H,1-7H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHLXCVLZVFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1=O)(C)C)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134107 | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate | |
CAS RN |
1434141-88-4 | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



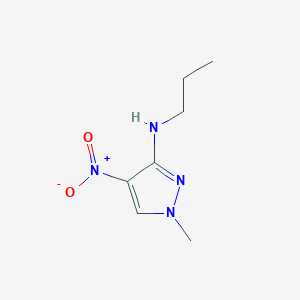
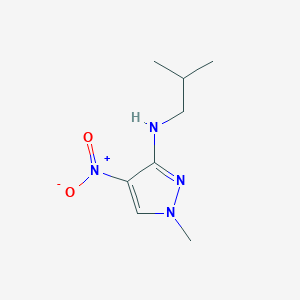


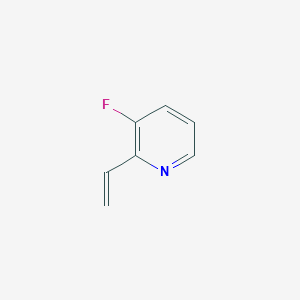
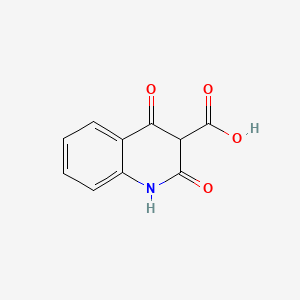
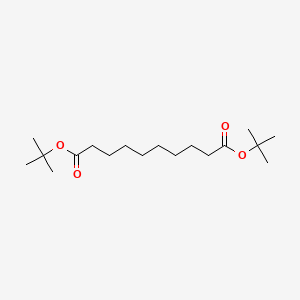
![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
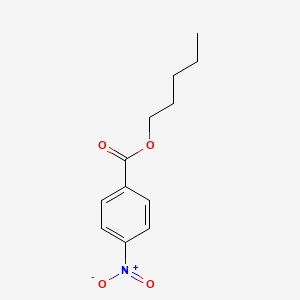
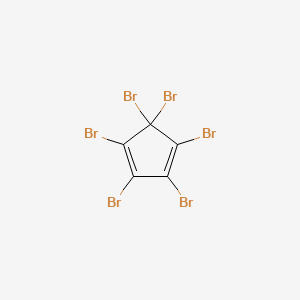
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
